1-Cyclohexanecarbonylpiperidin-4-amine chemical properties
1-Cyclohexanecarbonylpiperidin-4-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclohexanecarbonylpiperidin-4-amine
Introduction
1-Cyclohexanecarbonylpiperidin-4-amine is a bifunctional organic molecule that serves as a valuable building block in contemporary medicinal chemistry and drug discovery. Its structure incorporates a rigid piperidine scaffold, a lipophilic cyclohexanecarbonyl group, and a reactive primary amine, making it a versatile intermediate for synthesizing a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Structure
The fundamental identity of this compound is defined by its unique arrangement of atoms, which dictates its physical and chemical behavior.
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IUPAC Name: (4-aminopiperidin-1-yl)(cyclohexyl)methanone[1]
The molecule consists of a piperidine ring acylated at the nitrogen atom with a cyclohexanecarbonyl group. A primary amine substituent is located at the 4-position of the piperidine ring.
Figure 1: 2D Structure of 1-Cyclohexanecarbonylpiperidin-4-amine
Physicochemical Properties
The physical properties of the compound are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Appearance | White solid | [2] |
| Storage Temperature | Room Temperature | [2] |
| Molecular Formula | C₁₂H₂₂N₂O | [1][2] |
| Molecular Weight | 210.32 g/mol | [1][2] |
| MDL Number | MFCD09044156 | [1] |
| PubChem CID | 16771849 | [1] |
Note: Experimental data for properties like melting point, boiling point, and solubility are not consistently reported in publicly available databases. These would typically be determined empirically.
Synthesis and Purification
The most direct and common synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine involves a nucleophilic acyl substitution reaction. This approach is favored for its high efficiency and the ready availability of starting materials.
Synthetic Pathway: Acylation of 4-Aminopiperidine
The synthesis is achieved by reacting cyclohexanecarbonyl chloride with 4-aminopiperidine.[4][5] The piperidine nitrogen is more nucleophilic than the exocyclic primary amine due to steric hindrance around the 4-position and the electronic effects of the alkyl groups. However, to ensure selective acylation at the piperidine nitrogen, the primary amine of the starting material, 4-aminopiperidine, is often protected (e.g., as a Boc-carbamate) prior to acylation, followed by a deprotection step. A more direct approach, often used in industrial settings, involves careful control of reaction conditions. For the purpose of this guide, we will outline the direct acylation.
Figure 2: General Synthesis Scheme
Experimental Protocol
This protocol is a representative procedure for the synthesis. Causality: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine reactants.[4]
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Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminopiperidine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Acyl Chloride Addition: Slowly add a solution of cyclohexanecarbonyl chloride (1.05 eq) in the same solvent to the cooled mixture dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Cyclohexanecarbonylpiperidin-4-amine.
Spectroscopic Characterization
Spectroscopic analysis is essential for unambiguous structure verification.
¹H NMR Spectroscopy
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N-H Protons (Amine): A broad singlet is expected in the range of δ 1.5-3.0 ppm, corresponding to the two protons of the primary amine (-NH₂). The chemical shift is variable and depends on concentration and solvent. This signal will disappear upon D₂O exchange.[6][7]
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Piperidine Ring Protons: Complex multiplets will appear between δ 1.2-3.5 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield.
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Cyclohexyl Ring Protons: A series of broad multiplets are expected between δ 1.0-2.5 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A characteristic peak will be observed in the downfield region, typically around δ 175 ppm, corresponding to the amide carbonyl carbon.
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Piperidine Ring Carbons: Carbons adjacent to the nitrogen (C2, C6) will appear around δ 40-50 ppm. The carbon bearing the amine group (C4) will be in a similar range.
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Cyclohexyl Ring Carbons: Peaks corresponding to the cyclohexyl carbons will be observed in the aliphatic region, typically between δ 25-45 ppm.
Infrared (IR) Spectroscopy
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N-H Stretch: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[7][8][9]
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C=O Stretch (Amide): A strong, sharp absorption band will be present around 1630-1680 cm⁻¹, characteristic of a tertiary amide carbonyl group.
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N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[8]
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C-N Stretch: Aliphatic C-N stretching vibrations will appear in the 1020-1250 cm⁻¹ range.[6][8]
Mass Spectrometry (MS)
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 210.32).
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Fragmentation: Characteristic fragmentation patterns would include α-cleavage adjacent to the nitrogen atoms.[7][9] A prominent fragment could result from the loss of the cyclohexyl group or cleavage of the piperidine ring.
Reactivity and Applications
The utility of 1-Cyclohexanecarbonylpiperidin-4-amine stems from the reactivity of its primary amine group. This functional group serves as a handle for further molecular elaboration.
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N-Alkylation and Reductive Amination: The primary amine can undergo nucleophilic attack on alkyl halides or participate in reductive amination with aldehydes and ketones to form secondary or tertiary amines.[10][11]
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Acylation and Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, and carboxylic acids (using coupling agents) to form amides and sulfonamides, respectively. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[11]
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Scaffold in Drug Discovery: The 4-aminopiperidine motif is a privileged structure found in numerous bioactive compounds.[11][12] This building block is used in the synthesis of inhibitors for targets such as dipeptidyl peptidase-4 (DPP-4) and CCR5 antagonists for HIV-1 entry inhibition.[12][13]
Analytical Methodologies
Purity and identity are typically confirmed using standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method to assess the purity of the compound.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and provides both retention time data for purity assessment and mass data for identity confirmation.[14] It is the preferred method for quantitative analysis in complex matrices.
Safety and Handling
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Hazard Codes: The compound is associated with the hazard code Xn, indicating it is harmful.[2]
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Risk Statements: It has the risk statement R22, signifying it is harmful if swallowed.[2]
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Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Cyclohexanecarbonylpiperidin-4-amine is a synthetically accessible and highly versatile chemical intermediate. Its well-defined structure, characterized by a tertiary amide and a reactive primary amine on a piperidine scaffold, provides a robust platform for the development of novel chemical entities. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is fundamental for its effective application in research, particularly in the rational design and synthesis of new therapeutic agents.
References
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PubChem. (n.d.). 4-(Cyclohexanecarbonyl-amino)-piperidine-1-carboxylic acid phenylamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-(cyclohexanecarbonyl)piperidin-2-one. Retrieved from [Link]
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PubChem. (n.d.). 1-Cyclohexylpiperidin-4-amine. Retrieved from [Link]
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Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]
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MDPI. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link]
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PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
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PubMed Central. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
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Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]
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PubMed. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexanecarbonyl chloride. Retrieved from [Link]
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Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
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